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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

Get Quote

Executive Summary
4-(Pentyloxy)benzenesulfonamide (CAS: 1141-94-2) is a specialized chemical probe

belonging to the class of lipophilic primary sulfonamides. Unlike hydrophilic inhibitors (e.g.,

acetazolamide), this probe is designed to interrogate the hydrophobic sub-pockets of the

Carbonic Anhydrase (CA) active site. It serves as a critical tool in Structure-Activity

Relationship (SAR) studies, specifically utilizing the "Tail Approach" to differentiate between

cytosolic isoforms (hCA I, II) and membrane-associated, tumor-related isoforms (hCA IX, XII).

This guide details the mechanistic rationale, preparation, and validated protocols for using this

probe in enzyme kinetics and binding assays.

Mechanistic Basis & Probe Design
The "Tail Approach" in CA Inhibition
Human Carbonic Anhydrases (hCAs) share a highly conserved active site containing a Zn(II)

ion. Achieving selectivity requires exploiting subtle differences in the entrance to the active site.

The Zinc Binding Group (ZBG): The primary sulfonamide moiety (
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) coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion.

The Hydrophobic Tail: The 4-pentyloxy chain extends away from the ZBG. Its length (C5)

and lipophilicity allow it to interact with hydrophobic residues (Phe, Leu, Ile) found in the

"hydrophobic pocket" of specific isoforms, distinct from the hydrophilic halves of the active

site.

Mechanism of Action Diagram
The following diagram illustrates the dual-interaction mechanism:
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Figure 1: Bipartite binding mode of 4-(pentyloxy)benzenesulfonamide. The sulfonamide

anchors the molecule, while the pentyloxy tail probes the hydrophobic landscape.

Preparation and Handling
Physicochemical Properties
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Property Value Notes

CAS Number 1141-94-2

Molecular Formula

Molecular Weight 243.32 g/mol

Solubility DMSO (>20 mM)
Poorly soluble in water;

requires organic co-solvent.

pKa (Sulfonamide) ~10.0
Ionized form (

) binds Zn(II).

Stock Solution Protocol
Objective: Prepare a stable 10 mM stock solution.

Weigh 2.43 mg of 4-(pentyloxy)benzenesulfonamide powder.

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

Vortex for 30 seconds until fully dissolved.

Storage: Aliquot into amber vials (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Working Solution: Dilute 1:100 in assay buffer immediately prior to use to achieve 100 µM

(final DMSO < 1%).

Experimental Protocols
Stopped-Flow CO2 Hydrase Assay (Gold Standard)
This assay measures the physiological reaction catalyzed by CA:

. It follows the change in absorbance of a pH indicator (Phenol Red) over milliseconds.

Reagents:

Buffer: 20 mM HEPES, 20 mM
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, pH 7.5.

Indicator: 0.2 mM Phenol Red.

Substrate:

-saturated water (bubbled for 30 min at 25°C).

Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM.

Workflow:

Incubation: Incubate enzyme (10 nM) with varying concentrations of probe (

) for 15 minutes at room temperature.

Loading: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX.18MV).

Syringe A: Enzyme + Probe + Indicator in Buffer.

Syringe B:

-saturated water.

Injection: Rapidly mix Syringe A and B (1:1 ratio).

Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition).

Analysis: Determine the initial velocity (

) for the uncatalyzed and catalyzed reactions.

Data Calculation: Calculate the inhibition constant (

) using the Cheng-Prusoff equation adapted for enzyme-inhibitor kinetics:

Note: For CO2 hydration,

is the concentration of dissolved CO2 (~33 mM at saturation).

Esterase Activity Assay (Colorimetric Alternative)
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If a stopped-flow apparatus is unavailable, use the esterase activity of CA with 4-nitrophenyl

acetate (4-NPA).

Workflow Diagram:
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Figure 2: Workflow for the 4-NPA colorimetric screening assay.

Protocol:

Buffer: 50 mM Tris-HCl, pH 7.6.

Substrate: 1 mM 4-nitrophenyl acetate (dissolved in acetonitrile, final <5%).

Procedure:

Add 80 µL Buffer + 10 µL Enzyme solution to wells.

Add 10 µL of Probe (diluted series). Incubate 15 min.

Initiate with 100 µL Substrate solution.

Measure Absorbance at 400 nm every 30s for 10 min.

Slope of the linear phase represents velocity.

Expected Results & Interpretation
The pentyloxy tail confers specific binding characteristics compared to unsubstituted

benzenesulfonamide.
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Isoform
Expected Affinity (

)
Interpretation

hCA I (Cytosolic) Moderate (100 - 500 nM)

Active site is smaller; bulky

pentyl tail may cause steric

clash.

hCA II (Cytosolic) High (10 - 50 nM)

The "workhorse" isoform;

tolerates the tail but lacks

specific hydrophobic

interactions found in tumor

isoforms.

hCA IX/XII (Tumor) Very High (< 10 nM)

These isoforms possess

hydrophobic pockets at the

active site entrance that

accommodate the lipophilic

pentyl chain, often resulting in

enhanced selectivity.

Validation Check:

If

for hCA II is > 1 µM, check the DMSO concentration (must be < 1%) or probe precipitation.

Use Acetazolamide as a positive control (

nM for hCA II).

Safety & Compliance
Hazard: Sulfonamides can cause allergic reactions in sensitized individuals. Handle with

gloves and in a fume hood.

Waste: Dispose of as hazardous chemical waste (sulfur-containing organic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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